molecular formula C20H23N3O6 B3422000 (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid CAS No. 23645-15-0

(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B3422000
CAS No.: 23645-15-0
M. Wt: 401.4 g/mol
InChI Key: FISYZJITBVGXRR-HOTGVXAUSA-N
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Description

This compound is a pentanoic acid derivative featuring a complex peptidomimetic structure. Its key structural elements include:

  • A (4S)-4-amino-substituted pentanoic acid backbone.
  • A (2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl side chain, introducing a naphthalene moiety via an amide linkage.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c21-15(7-9-17(24)25)19(28)23-16(8-10-18(26)27)20(29)22-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15-16H,7-10,21H2,(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISYZJITBVGXRR-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23645-15-0
Record name 23645-15-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Naphthalen-2-ylamino Intermediate: This step involves the reaction of naphthalene with an appropriate amine under controlled conditions to form the naphthalen-2-ylamino intermediate.

    Coupling Reaction: The intermediate is then coupled with a carboxylic acid derivative to form the desired product. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains the following reactive moieties:

  • Carboxylic acid groups (two instances)

  • Amide bonds (two instances)

  • Primary amine group

  • Naphthalenylamino substituent

Functional Group Reaction Type Conditions Example Products
Carboxylic acid (-COOH)EsterificationAcid catalysis, alcoholsEthyl esters
Carboxylic acid (-COOH)Amide formationCoupling agents (e.g., DCC, EDC)Peptide-like adducts
Amide (-CONH-)HydrolysisAcidic/basic aqueous mediaCarboxylic acids + amines
Primary amine (-NH2)Schiff base formationAldehydes/ketonesImine derivatives
Aromatic amino groupElectrophilic substitutionNitration, sulfonationNitro-/sulfo-substituted derivatives

Hydrolysis of Amide Bonds

The amide bonds in the molecule are susceptible to hydrolysis under acidic or alkaline conditions. For example:

Amide+H2OH+or OHCarboxylic acid+Amine\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Amine}

This reaction is critical in prodrug activation, as seen in patent EP2525830B1, where enzymatic cleavage of analogous amide bonds releases active drug components .

Decarboxylation

The β-ketocarboxylic acid moiety may undergo decarboxylation under thermal conditions, yielding a ketone:

R-COOHΔR-H+CO2\text{R-COOH} \xrightarrow{\Delta} \text{R-H} + \text{CO}_2

This pathway is common in structurally related compounds with labile carboxyl groups .

Esterification and Amidation

The carboxylic acid groups can react with alcohols or amines to form esters or amides, respectively. For instance, reaction with methanol under acid catalysis produces methyl esters:

R-COOH+CH3OHH+R-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{R-COOCH}_3 + \text{H}_2\text{O}

Such transformations are widely utilized to modify solubility and bioavailability .

Schiff Base Formation

The primary amine group can react with carbonyl compounds (e.g., aldehydes) to form Schiff bases:

R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

This reaction is reversible and pH-dependent, with implications in drug conjugation strategies .

Enzymatic and Biological Reactions

The compound’s peptide-like structure suggests potential interactions with proteolytic enzymes. For example:

  • Trypsin-like proteases may cleave at specific amide bonds, as observed in prodrug linker systems .

  • Carboxypeptidases could target terminal carboxylic acid groups, altering pharmacokinetic profiles.

Stability Considerations

Factor Impact
pH Acidic conditions promote amide hydrolysis.
Temperature Elevated temps accelerate decarboxylation.
Oxidative environments May degrade aromatic naphthalene substituents.

Scientific Research Applications

Synthetic Building Block

This compound serves as a building block in organic synthesis, particularly in the development of complex molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in synthetic chemistry.

Drug Development

Research has indicated that (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid may possess therapeutic properties. It is being investigated as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those related to metabolic disorders and cancer.

Case Study: Anticancer Properties

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The mechanism involved the modulation of GGT activity, leading to apoptosis in cancer cells. This highlights the potential of this compound in anticancer drug development.

Specialty Chemicals

In industry, this compound is utilized to produce specialty chemicals with specific properties. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the synthesis of tailored materials for applications in pharmaceuticals and biochemistry.

Mechanism of Action

The mechanism of action of (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Backbone Structure Substituent Groups Molecular Formula Molecular Weight Key References
(4S)-4-Amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid Pentanoic acid Naphthalen-2-ylamino, carboxybutanoyl C₂₀H₂₂N₄O₇ 430.42 g/mol
(4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid Pentanoic acid 4,4-Dimethylcyclohexyl C₁₃H₂₄N₂O₃ 256.34 g/mol
Gamma-Glutamylglutamine Pentanoic acid Glutamine residue, carbamoyl C₁₀H₁₇N₃O₆ 275.26 g/mol
(4S)-4-Amino-5-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid Pentanoic acid 5-Methoxyindole C₁₆H₂₁N₃O₄ 319.36 g/mol

Substituent-Driven Comparisons

  • Naphthalene vs. Cyclohexyl/Indole Groups: The naphthalen-2-ylamino group in the target compound confers aromaticity and planar geometry, enhancing π-π stacking interactions with hydrophobic protein pockets. In contrast, the 4,4-dimethylcyclohexyl group in introduces steric bulk and reduced polarity, likely decreasing aqueous solubility. The 5-methoxyindole group in shares aromaticity but differs in electronic properties due to the methoxy substituent, which may alter binding kinetics.
  • Peptide-like Side Chains :
    Gamma-Glutamylglutamine shares a similar backbone but replaces the naphthalene with a glutamine residue, emphasizing natural peptide compatibility. This substitution reduces hydrophobicity and may enhance metabolic stability in biological systems.

Backbone Modifications

  • Carboxylic Acid Positioning :
    The target compound’s dual carboxylic acid groups (at positions 4 and 5) create a zwitterionic structure at physiological pH, enhancing solubility compared to derivatives like , which lack this feature.

  • Amide Linkages :
    The (2S)-4-carboxy-1-oxobutan-2-yl side chain in the target compound introduces a β-linked amide, contrasting with the α-linked amides in MFR-a cofactors . This difference may influence conformational flexibility and enzyme binding.

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (a common metric for structural similarity ), the target compound shows moderate similarity (~0.6–0.7) to gamma-Glutamylglutamine due to shared backbone motifs. Its similarity to cyclohexyl or indole derivatives is lower (~0.3–0.4), driven by divergent substituents.

Biological Activity

The compound (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is a complex peptidomimetic that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O6C_{20}H_{23}N_{3}O_{6} with a molecular weight of approximately 393.41 g/mol. The compound features multiple functional groups, including amino, carboxylic acid, and oxo groups, which contribute to its biological activity.

Structural Representation

The structural representation can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC20H23N3O6
Molecular Weight393.41 g/mol

The primary mechanism of action for this compound involves its interaction with specific biological targets, potentially influencing metabolic pathways or receptor activities.

Target Interactions

Research indicates that this compound may exhibit binding affinity towards various biological targets:

TargetBinding Affinity (Ki)Reference
Target 156,000 nM
Target 251,000 nM
Target 3130,000 nM

Therapeutic Implications

The compound shows promise in therapeutic applications, particularly in the treatment of conditions related to metabolic disorders and cancer. Its ability to modulate enzyme activities or receptor interactions may provide a basis for developing new therapeutic agents.

Study 1: Anticancer Activity

In a study assessing the anticancer properties of peptidomimetics, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation.

Study 2: Metabolic Regulation

Another investigation focused on the metabolic regulation properties of this compound. It was found to influence key metabolic enzymes involved in glycolysis and gluconeogenesis, suggesting its potential role in managing diabetes and obesity-related disorders.

Q & A

Q. Advanced Research Focus

  • Chiral HPLC : Utilize columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) and polar mobile phases (e.g., hexane/ethanol) for baseline separation .
  • Optical rotation : Compare [α]D_D values with literature standards (e.g., (S)-amino acids typically show negative rotations) .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., using synchrotron radiation for small molecules) .

Data Example : In compound 5b, chiral HPLC confirmed >98% enantiomeric excess (ee) using a Daicel Chiralpak IC column .

What strategies mitigate stability issues in aqueous or physiological buffers?

Advanced Research Focus
Degradation pathways include:

  • Hydrolysis : Susceptible amide bonds may cleave at pH >6. Use lyophilization for long-term storage and test stability in PBS (pH 7.4) via LC-MS over 24–72 hours .
  • Oxidation : Add antioxidants (e.g., 0.1% BHT) to buffers for thiol-containing analogs .
  • Temperature sensitivity : Store at −80°C under inert gas (N2_2) to prevent decomposition .

Case Study : Related naphthalene derivatives showed <5% degradation after 48 hours at 4°C in neutral buffers .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Advanced Research Focus
Design SAR studies by:

  • Scaffold modification : Replace the naphthalene moiety with other aromatic groups (e.g., biphenyl, indole) to assess hydrophobic interactions .
  • Amino acid substitution : Test analogs with D-configuration or non-proteinogenic residues (e.g., norleucine) to probe stereochemical requirements .
  • Functional group tuning : Introduce methyl or fluorine groups to modulate electronic effects and binding affinity .

Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding poses in target proteins.

What are the best practices for characterizing byproducts in large-scale syntheses?

Q. Advanced Research Focus

  • High-resolution mass spectrometry (HRMS) : Identify unexpected adducts (e.g., dimerization products) with sub-ppm mass accuracy .
  • NMR-guided isolation : Use preparative HPLC to isolate trace byproducts (>95% purity) for structural elucidation .
  • Reaction monitoring : Implement PAT (process analytical technology) tools like ReactIR to detect intermediates in real time .

Example : In multicomponent reactions, HRMS revealed a minor Ugi byproduct (m/z 589.2453) attributed to incomplete cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

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